The Versatile Scaffold: A Technical Guide to Ethyl 2-(2-aminooxazol-4-yl)acetate
The Versatile Scaffold: A Technical Guide to Ethyl 2-(2-aminooxazol-4-yl)acetate
For researchers, medicinal chemists, and professionals in drug development, the identification and utilization of versatile chemical building blocks are paramount to the successful discovery of novel therapeutics. Ethyl 2-(2-aminooxazol-4-yl)acetate, a key heterocyclic intermediate, represents such a scaffold. This guide provides an in-depth examination of its chemical structure, a validated synthesis protocol, and its strategic application in modern drug design, particularly as a bioisosteric replacement for the well-known 2-aminothiazole moiety.
Core Molecular Attributes and Physicochemical Profile
Ethyl 2-(2-aminooxazol-4-yl)acetate is a substituted oxazole derivative featuring a primary amine at the 2-position and an ethyl acetate group at the 4-position. The 2-aminooxazole core is of significant interest in medicinal chemistry due to its structural and electronic properties, which allow it to act as a privileged scaffold in various therapeutic areas.[1]
Below is a visualization of the chemical structure of Ethyl 2-(2-aminooxazol-4-yl)acetate.
Caption: Chemical structure of Ethyl 2-(2-aminooxazol-4-yl)acetate.
A summary of the key physicochemical properties is provided in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(2-amino-1,3-oxazol-4-yl)acetate | N/A |
| CAS Number | 177760-52-0 | [2] |
| Molecular Formula | C₆H₈N₂O₃ | [2] |
| Molecular Weight | 156.14 g/mol | [2] |
| SMILES String | CCOC(=O)CC1=CN=C(O1)N | N/A |
| InChI Key | NBABLVASYFPOEV-UHFFFAOYSA-N | N/A |
| Appearance | Solid | N/A |
| Storage Temperature | 2-8°C, protect from light | [2] |
Synthesis and Mechanistic Insight
The synthesis of 2-aminooxazoles is a well-established area of heterocyclic chemistry. A highly effective and common method involves the condensation of an α-haloketone with urea. For Ethyl 2-(2-aminooxazol-4-yl)acetate, the logical precursors are ethyl 3-bromo-2-oxopropanoate and urea. This reaction is analogous to the Hantzsch thiazole synthesis, where thiourea is used instead of urea.[3]
Reaction Mechanism
The formation of the 2-aminooxazole ring from an α-bromoketone and urea proceeds through a multistep mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side products.
Caption: Key steps in the synthesis of 2-aminooxazoles from urea and an α-haloketone.
The reaction is initiated by the nucleophilic attack of one of the amino groups of urea on the carbon bearing the bromine atom of ethyl 3-bromo-2-oxopropanoate. This is followed by an intramolecular cyclization where the oxygen of the resulting intermediate attacks the ketone carbonyl. The final step is a dehydration, often facilitated by the reaction conditions (e.g., heating), to form the aromatic oxazole ring.[4]
Experimental Protocol
The following protocol is based on established procedures for the synthesis of analogous 2-aminooxazole compounds.[5]
Materials:
-
Ethyl 3-bromo-2-oxopropanoate
-
Urea
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-bromo-2-oxopropanoate (1.0 eq) and urea (10.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in petroleum ether or hexane.
Self-Validation: The identity and purity of the synthesized Ethyl 2-(2-aminooxazol-4-yl)acetate should be confirmed through a combination of spectroscopic methods.
Characterization of the Product
The structural confirmation of the synthesized compound relies on a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | A triplet and a quartet corresponding to the ethyl ester protons (CH₃ and CH₂ respectively). A singlet for the methylene protons (CH₂) adjacent to the oxazole ring. A singlet for the proton on the oxazole ring (at C5). A broad singlet for the amino protons (NH₂). |
| ¹³C NMR | Resonances for the two carbons of the ethyl group. A signal for the methylene carbon. Signals for the carbonyl carbon of the ester and the carbons of the oxazole ring, including a downfield signal for the carbon attached to the amino group (C2). |
| FT-IR (cm⁻¹) | Broad peaks in the 3100-3400 cm⁻¹ region corresponding to N-H stretching of the primary amine. A strong absorption around 1720-1740 cm⁻¹ for the C=O stretch of the ester. C=N and C=C stretching vibrations for the oxazole ring in the 1500-1650 cm⁻¹ region. C-O stretching bands. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.14 g/mol ). Fragmentation patterns consistent with the loss of the ethoxy group (-OC₂H₅) and other characteristic fragments of the molecule. |
Applications in Drug Discovery and Development
The 2-aminooxazole scaffold is a "privileged structure" in medicinal chemistry. Its true value is often realized when it is used as a bioisostere for the 2-aminothiazole moiety, a common component in many approved drugs.[1]
Bioisosterism with 2-Aminothiazole
The replacement of a sulfur atom in the thiazole ring with an oxygen atom to form an oxazole can offer several advantages in drug design:[1]
-
Improved Physicochemical Properties: Oxazole-containing compounds often exhibit lower lipophilicity (ClogP) and improved aqueous solubility compared to their thiazole counterparts. This can lead to better pharmacokinetic profiles.
-
Metabolic Stability: The sulfur atom in a thiazole ring can be a site of metabolic oxidation. Replacing it with a less metabolically labile oxygen atom can enhance the metabolic stability of a drug candidate.
-
Reduced PAINS Liability: 2-aminothiazoles have, in some instances, been identified as Pan-Assay Interference Compounds (PAINS), which can lead to false positives in high-throughput screening. The 2-aminooxazole scaffold may offer a way to mitigate this issue.
Caption: Comparison of 2-aminothiazole and 2-aminooxazole cores in drug design.
Role as a Building Block for Kinase Inhibitors
A prominent application of scaffolds like Ethyl 2-(2-aminooxazol-4-yl)acetate is in the synthesis of kinase inhibitors. The 2-amino heterocycle can act as a key hydrogen bond donor/acceptor, interacting with the hinge region of the ATP-binding site of many kinases.
For instance, the core of the successful multi-kinase inhibitor Dasatinib features a 2-aminothiazole. Research into novel analogues has explored the replacement of this thiazole with a 2-aminooxazole, synthesized from intermediates like Ethyl 2-(2-aminooxazol-4-yl)acetate, to improve properties and explore new intellectual property space.[6][7]
The general workflow for utilizing this building block in the synthesis of a kinase inhibitor is outlined below.
Caption: A generalized synthetic route from the title compound to a complex kinase inhibitor.
Conclusion
Ethyl 2-(2-aminooxazol-4-yl)acetate is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its straightforward synthesis, combined with the advantageous physicochemical and metabolic properties of the 2-aminooxazole core, makes it a valuable building block for the development of next-generation therapeutics, particularly in the realms of oncology and infectious diseases. The insights and protocols provided in this guide are intended to empower researchers to effectively harness the potential of this versatile scaffold in their drug discovery endeavors.
References
-
Maddili, S. K., et al. (2021). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. Available at: [Link]
-
Li, X., et al. (2015). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 43(9), 1346-1357. Available at: [Link]
-
Al-Tel, T. H. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3287-3343. Available at: [Link]
-
Kotgire, S. S., et al. (2015). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of ChemTech Research, 8(7), 123-129. Available at: [Link]
-
Speranza, L., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Molecules, 26(5), 1251. Available at: [Link]
-
Degiacomi, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1436-1442. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. Available at: [Link]
-
Talath, S., et al. (2012). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 55(21), 9037-9051. Available at: [Link]
-
Sadek, M. M., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(21), 6436. Available at: [Link]
-
Royal Society of Chemistry. (2009). Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
NIST. (n.d.). Ethyl Acetate. NIST WebBook. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. Doc Brown's Chemistry. Available at: [Link]
-
ResearchGate. (2017). FT-IR analysis of ethyl acetate extract. ResearchGate. Available at: [Link]
-
Singh, P., et al. (2015). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 5(4), 45-50. Available at: [Link]
-
Zhang, Y., et al. (2019). Supporting Information for: A general and efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones catalyzed by a recyclable magnetic solid acid. RSC Advances, 9, 12345-12352. Available at: [Link]
-
ResearchGate. (2015). 13 C NMR spectra of compound 2. ResearchGate. Available at: [Link]
-
University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table. UC Davis. Available at: [Link]
Sources
- 1. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. rsc.org [rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
